N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide
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Overview
Description
N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides This compound is characterized by the presence of an oxalamide functional group, which consists of two amide groups connected by an oxalyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide typically involves the reaction of 2-methyl-4-nitroaniline with pyridine-4-carboxaldehyde in the presence of an appropriate catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to form the desired oxalamide compound. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and efficient production. The use of advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to form amino derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Scientific Research Applications
N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-3-ylmethyl)oxalamide
- N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-2-ylmethyl)oxalamide
- N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-5-ylmethyl)oxalamide
Uniqueness
N1-(2-methyl-4-nitrophenyl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of both the 2-methyl-4-nitrophenyl group and the pyridin-4-ylmethyl group provides a distinct combination of electronic and steric effects, making this compound valuable for various research and industrial applications.
Properties
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(pyridin-4-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-10-8-12(19(22)23)2-3-13(10)18-15(21)14(20)17-9-11-4-6-16-7-5-11/h2-8H,9H2,1H3,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHJJLJSHHECQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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